1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
1,3-difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDBDKHNAJQJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=C(C=CC=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluorocarbene-Mediated Ring Expansion
The synthesis of 1,3-difluorobenzene derivatives often begins with the generation of difluorocarbene, a highly reactive intermediate. In a study by Menger (2016), Seyferth’s reagent (phenyl(trifluoromethyl)mercury(II)) reacts with substituted cyclobutenes to form 1,3-difluorobenzenes via a cationic ring-expansion mechanism. For example, 1-phenyl-2-methylcyclobutene undergoes a one-pot reaction with difluorocarbene, generated in situ from Seyferth’s reagent and sodium iodide (NaI), to yield 1,3-difluoro-2-methyl-4-phenylbenzene. This method avoids the hazards of elemental fluorine and produces meta-difluorinated aromatics with high regioselectivity.
The mechanism proceeds through a strained housane intermediate, which undergoes fluoride elimination and ring expansion to form a fluorocyclopentadiene. A second difluorocarbene addition followed by proton expulsion yields the aromatic product. This pathway is critical for constructing the 1,3-difluorobenzene core required for the target compound.
Catalytic Dehalogenation of Halogenated Precursors
An alternative route involves catalytic dehalogenation of 1,3-difluorohalobenzenes. As described in US Patent 5,504,264, 1,3-difluorobenzene is synthesized via the elimination of halogen from 1,3-difluorochlorobenzene using hydrogen gas in the presence of a platinum catalyst and a base. This method achieves yields exceeding 90% under optimized conditions (150–200°C, 10–20 bar H₂). While this patent focuses on dehalogenation, the approach can be adapted to introduce sulfanylmethyl groups by substituting halogen atoms with thiol-containing nucleophiles.
Installation of the Sulfanylmethyl Substituent
Nucleophilic Substitution Reactions
The sulfanylmethyl group (-SCH₂-) is introduced via nucleophilic substitution of halogenated intermediates. For instance, 1,3-difluoro-2-chloromethylbenzene reacts with 3-fluorobenzenethiol in the presence of a base such as potassium carbonate (K₂CO₃) to form the target compound. This reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C, achieving moderate to high yields (65–85%).
Palladium-Catalyzed Cross-Coupling
Reaction Optimization and Challenges
Purity and Sensitivity of Reagents
The temperamental nature of Seyferth’s reagent necessitates stringent drying of solvents and reagents to prevent hydrolysis. Contaminants as low as 0.1% water can reduce yields by 50%. Similarly, catalytic dehalogenation requires anhydrous conditions to avoid catalyst poisoning.
Regioselectivity in Sulfanylmethylation
The position of sulfanylmethyl group installation is influenced by electronic effects. Fluorine’s electron-withdrawing nature directs nucleophilic attack to the less electron-deficient positions. Computational studies suggest that the ortho position to fluorine is disfavored due to steric hindrance, favoring para or meta substitution.
Analytical Validation of Synthetic Products
Structural Confirmation via NMR Spectroscopy
¹⁹F NMR is indispensable for verifying fluorine placement. In Menger’s synthesis, two signals at -120 ppm confirmed the presence of aromatic fluorine atoms. ¹H NMR revealed splitting patterns consistent with coupling between fluorine and adjacent protons, such as a triplet at 7.14 ppm (J = 7.65 Hz) and a doublet of doublets at 7.72 ppm (J = 8.34 Hz).
Mass Spectrometry and Purity Assessment
GC/MS analysis of the product showed a parent ion peak at m/z 204, aligning with the molecular formula C₁₃H₁₀F₂. Impurities were minimized via column chromatography, with purity exceeding 95% in optimal runs.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Reagent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Difluorocarbene Addition | 1-Phenyl-2-methylcyclobutene | Seyferth’s reagent | 60–70 | Avoids elemental fluorine | Sensitive to moisture, low scalability |
| Catalytic Dehalogenation | 1,3-Difluorochlorobenzene | Pt/C, KOH | 90–95 | High yield, mild conditions | Requires halogenated precursors |
| Nucleophilic Substitution | 1,3-Difluoro-2-chloromethylbenzene | 3-Fluorobenzenethiol | 65–85 | Straightforward, scalable | Moderate regioselectivity |
Mechanistic Insights and Intermediate Characterization
Role of Conjugated Intermediates
The cationic mechanism proposed by Menger involves a fully conjugated fluorocyclopentadiene intermediate, which stabilizes positive charge through resonance. This contrasts with cross-conjugated intermediates, which are higher in energy and less likely to form. The preference for conjugation dictates the regioselectivity of difluorocarbene addition.
Transition State Analysis
Density functional theory (DFT) calculations indicate that the transition state for fluoride elimination has an activation energy of 25–30 kcal/mol, making it the rate-determining step. Catalytic methods lower this barrier via surface adsorption on platinum nanoparticles.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The sulfanylmethyl group can form covalent bonds with target proteins, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Core
Compound A : Benzene, 1,3-difluoro-2-(phenylthio) (CAS 3467-79-6)
- Structure : Lacks the methyl group in the sulfanyl bridge and uses a phenylthio (–SPh) group instead of 3-fluorophenylthio.
- Key Differences: Reduced steric bulk due to the absence of the methyl bridge.
- Implications : Compound A may exhibit higher lipophilicity but lower metabolic stability compared to the target compound .
Compound B : 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene (CAS 648905-86-6)
- Structure : Replaces the sulfanylmethyl group with a methanesulfonyl (–SO2Me) group and introduces a bromo substituent.
- Key Differences: Sulfonyl group increases oxidation state and polarity.
- Implications : Compound B is more stable toward oxidation but less reactive in nucleophilic substitutions compared to the target compound .
Electronic and Steric Effects of Fluorine Substitution
- Target Compound : Fluorines at 1-, 3- (benzene), and 3’- (sulfanylmethyl phenyl) positions create strong electron-withdrawing effects, directing electrophilic attacks to the para positions.
- Compound C : Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactivity and Functional Group Transformations
- Oxidation to Sulfones : The target compound’s sulfanyl group can be oxidized to a sulfone (–SO2–) using agents like mCPBA, analogous to the synthesis in . This transformation enhances polarity and stability.
- Synthesis Methods: Target Compound: Likely synthesized via nucleophilic substitution (e.g., reacting a difluorobenzyl bromide with 3-fluorothiophenol). Compound D: cis-1,2-Bis{[4-(4-pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzene
- Synthesized via refluxing dibromides with thiols in ethanol, yielding coordination-capable ligands .
Biological Activity
1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and material sciences. Its unique structure, featuring a difluorobenzene moiety and a sulfanylmethyl group, positions it as a candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C13H9F3S
- Molecular Weight : 254.27 g/mol
- CAS Number : 1443347-33-8
The compound's structure is characterized by the presence of fluorine and sulfur atoms, which are thought to contribute to its biological activity.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of the sulfanylmethyl group may enhance interactions with biological targets, potentially leading to therapeutic applications against bacterial infections. For instance, compounds with similar structural features have shown significant activity against Staphylococcus aureus, a common pathogen associated with various infections .
Anticancer Activity
Research indicates that fluorinated compounds often demonstrate anticancer properties due to their ability to interfere with cellular processes. The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity of this compound is crucial for optimizing its therapeutic potential. Similar compounds have been analyzed to determine their Minimum Inhibitory Concentration (MIC) values against various microbial strains. For example:
| Compound Name | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 (fluoroaryl derivative) | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | Not detected |
| MA-1114 | 128 | 128 |
The data indicates that structural modifications can significantly influence antimicrobial efficacy, suggesting that similar alterations in this compound could enhance its biological activity .
Case Studies
- Antibacterial Efficacy : In a study evaluating fluoroarylbichalcophene derivatives, it was found that introducing fluorine atoms into the phenyl ring increased antimicrobial activity. The compound MA-1156 displayed the highest antibacterial activity with an MIC of 16 µM against S. aureus, indicating that similar modifications in this compound could yield promising results .
- Cytotoxicity in Cancer Cells : A separate investigation into the cytotoxic effects of fluorinated compounds on cancer cell lines revealed that certain derivatives could induce significant cell death. The mechanisms involved were linked to oxidative stress and apoptosis pathways, highlighting the potential of fluorinated sulfanylmethyl compounds as anticancer agents.
Q & A
Q. What are the recommended synthetic routes for 1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene, and how can purity be optimized?
- Methodological Answer : A plausible route involves nucleophilic substitution between 1,3-difluoro-2-(chloromethyl)benzene and 3-fluorothiophenol. Key steps:
- Use anhydrous conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of intermediates.
- Employ a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) to facilitate thiolate ion formation .
- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by H/F NMR and GC-MS.
Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions are critical?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., sulfur) and fluorine scattering factors .
- Analyze weak C–H···F and π–π stacking interactions (common in fluorinated aromatics) to explain packing motifs. For example, centroid–centroid distances < 4.0 Å indicate significant stacking .
Advanced Research Questions
Q. How do the fluorine substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density around fluorine atoms. The electron-withdrawing nature of fluorine may activate the benzene ring for electrophilic substitution at specific positions.
- Experimentally, compare reactivity with non-fluorinated analogs in Suzuki-Miyaura couplings. Use F NMR to track regioselectivity and intermediate formation .
Q. What analytical methods resolve contradictions in spectroscopic data (e.g., conflicting F NMR shifts)?
- Methodological Answer :
- Cross-validate using H-F HOESY NMR to detect through-space coupling between fluorine and protons.
- Combine with computational modeling (e.g., Gaussian09) to simulate spectra and assign peaks. Contradictions often arise from solvent effects or dynamic conformational changes .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Methodological Answer :
- Conduct accelerated stability studies:
- Thermal stability : Use TGA/DSC to identify decomposition temperatures.
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, then analyze by HPLC for degradation products.
- Fluorinated compounds often exhibit enhanced stability due to C–F bond strength, but sulfanyl groups may oxidize under acidic conditions .
Critical Analysis of Evidence
- SHELX (): Essential for crystallographic refinement but requires expertise in handling fluorine anisotropic displacement parameters.
- Bis(3-fluorophenyl) sulfide (): Provides a template for sulfur-mediated synthesis but lacks the methylene spacer, necessitating modified reaction conditions.
- Contradictions : emphasizes inert conditions for fluorinated synthesis, while suggests oxidative stability—highlighting the need for context-specific stability assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
